

Application Notes and Protocols for the Synthesis of Pigment Yellow 74

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-4-nitroaniline**

Cat. No.: **B147289**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Pigment Yellow 74 (C.I. 11741), an organic monoazo pigment. The synthesis involves the diazotization of **2-Methoxy-4-nitroaniline** followed by an azo coupling reaction with 2-methoxyacetacetanilide.^[1] This intensely yellow-green pigment is of significant commercial interest, finding applications in paints, inks, and coatings.

Chemical Principles

The synthesis of Pigment Yellow 74 is a classic example of an azo coupling reaction, a cornerstone of dye and pigment chemistry.^{[2][3]} The overall process can be divided into two main stages:

- **Diazotization:** **2-Methoxy-4-nitroaniline**, a primary aromatic amine, is converted into a diazonium salt.^[4] This reaction is typically carried out in a cold, acidic solution using sodium nitrite to generate nitrous acid in situ.^[4] The resulting diazonium ion is a potent electrophile.
- **Azo Coupling:** The electrophilic diazonium salt readily reacts with an electron-rich coupling component, in this case, 2-methoxyacetacetanilide.^[1] The coupling occurs at the active methylene group of the acetacetanilide derivative to form the stable azo pigment, Pigment Yellow 74.^[5]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of Pigment Yellow 74.

Materials and Equipment

Materials	Equipment
2-Methoxy-4-nitroaniline	Magnetic stirrer with heating plate
2-Methoxyacetacetanilide	Beakers and Erlenmeyer flasks
35% Hydrochloric acid	Graduated cylinders and pipettes
Sodium nitrite	Buchner funnel and filter paper
Sodium hydroxide	Vacuum filtration apparatus
Acetic acid (80%)	pH meter or pH indicator paper
Sodium acetate	Ice bath
Distilled water	Laboratory balance
Ice	Spatulas and stirring rods

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Work in a well-ventilated fume hood.
- Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate; use it in solution immediately after preparation.
- Reactions involving acids and bases should be performed with care.

Detailed Synthesis Procedure

The synthesis is divided into the preparation of the diazonium salt solution (Part A) and the coupling component solution (Part B), followed by the coupling reaction (Part C).

Part A: Preparation of the Diazonium Salt Solution

- In a beaker, dissolve 16.8 g (0.1 mol) of **2-Methoxy-4-nitroaniline** in a mixture of 200 mL of water and 26 mL of 35% hydrochloric acid.[6]
- Cool the resulting solution to 0°C in an ice bath with constant stirring.[6]
- In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water. [6]
- Slowly add the sodium nitrite solution to the cooled **2-Methoxy-4-nitroaniline** solution, ensuring the temperature is maintained at or below 3°C.[6]
- Continue stirring the mixture at this temperature for 60 minutes to ensure complete diazotization.[6]

Part B: Preparation of the Coupling Component Solution

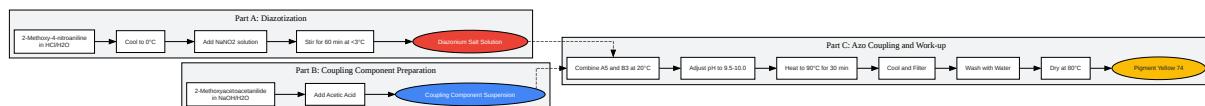
- In a larger beaker, dissolve 20.7 g (0.1 mol) of 2-methoxyacetooacetanilide in a solution of 8.0 g of sodium hydroxide in 200 mL of water.
- Gradually add 20 mL of 80% acetic acid to the solution to form a fine suspension of the coupling component.[6]

Part C: Azo Coupling Reaction

- While maintaining the temperature of the coupling component suspension at approximately 20°C, slowly add the diazonium salt solution (from Part A) over a period of 60 minutes with vigorous stirring.[6]
- A yellow precipitate of Pigment Yellow 74 will form.
- After the addition is complete, adjust the pH of the pigment slurry to between 9.5 and 10.0 using a sodium hydroxide solution.[6]
- Heat the slurry to 90°C and maintain this temperature for 30 minutes to complete the reaction and promote pigment crystallization.[7]

- Allow the mixture to cool to room temperature.
- Filter the pigment using a Buchner funnel and wash the filter cake thoroughly with distilled water until the filtrate is neutral.
- Dry the pigment in an oven at 80°C.^[7]

Data Presentation


The following table summarizes the key quantitative data for the synthesis of Pigment Yellow 74.

Reactant/Product	Chemical Formula	Molar Mass (g/mol)	Moles (mol)	Mass (g)
2-Methoxy-4-nitroaniline	C ₇ H ₈ N ₂ O ₃	168.15	0.1	16.8
Sodium Nitrite	NaNO ₂	69.00	0.1	7.0
2-Methoxyacetooctanilide	C ₁₁ H ₁₃ NO ₃	207.23	0.1	20.7
Pigment Yellow 74	C ₁₈ H ₁₈ N ₄ O ₆	386.36	Theoretical: 0.1	Theoretical: 38.64

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the preparation of Pigment Yellow 74.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Pigment Yellow 74.

Reaction Mechanism

The diagram below outlines the chemical transformations occurring during the synthesis.

Caption: Overall reaction mechanism for Pigment Yellow 74 synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. Azo Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. nbino.com [nbino.com]
- 6. US20030140819A1 - Pigment yellow 74 and printing ink composition - Google Patents [patents.google.com]

- 7. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Pigment Yellow 74]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147289#preparation-of-pigment-yellow-74-using-2-methoxy-4-nitroaniline\]](https://www.benchchem.com/product/b147289#preparation-of-pigment-yellow-74-using-2-methoxy-4-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com